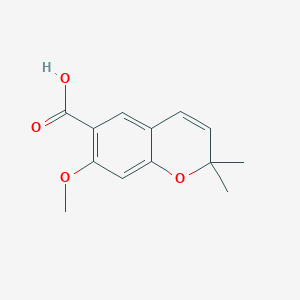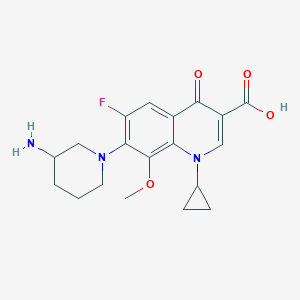
3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors that are involved in the progression of various diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- has several biochemical and physiological effects. It has been found to inhibit the growth of various microbial strains, including bacteria and fungi. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- in lab experiments is its potential pharmaceutical applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different disease models.
Zukünftige Richtungen
There are several future directions for the study of 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-. One potential direction is to further investigate its mechanism of action in different disease models. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Additionally, it may be beneficial to study its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for human use.
In conclusion, 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- is a synthetic compound with potential pharmaceutical applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and efficacy in different disease models.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- has been studied extensively for its potential pharmaceutical applications. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
127294-64-8 |
|---|---|
Produktname |
3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- |
Molekularformel |
C19H22FN3O4 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
7-(3-aminopiperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-27-18-15-12(7-14(20)16(18)22-6-2-3-10(21)8-22)17(24)13(19(25)26)9-23(15)11-4-5-11/h7,9-11H,2-6,8,21H2,1H3,(H,25,26) |
InChI-Schlüssel |
RWZYKNVFWKZWDX-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CCCC(C3)N)F)C(=O)C(=CN2C4CC4)C(=O)O |
Kanonische SMILES |
COC1=C2C(=CC(=C1N3CCCC(C3)N)F)C(=O)C(=CN2C4CC4)C(=O)O |
Synonyme |
7-(3-amino-1-piperidyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoli ne-3-carboxylic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)

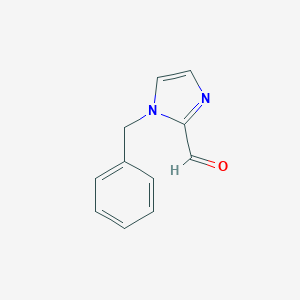
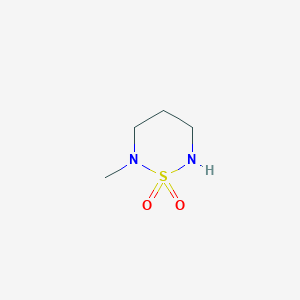
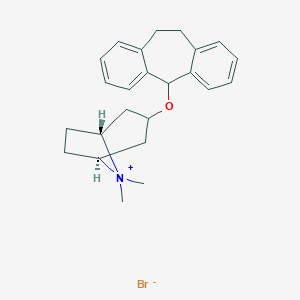


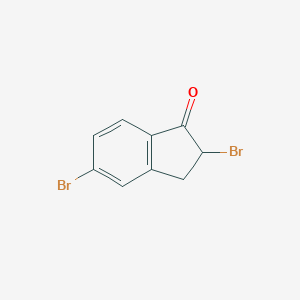
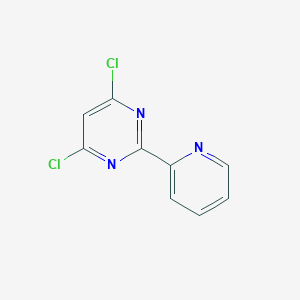
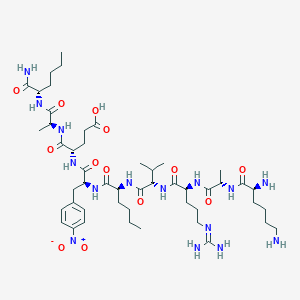


![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)
